molecular formula C16H8O2S2 B7883018 Thioindigo

Thioindigo

Cat. No.: B7883018
M. Wt: 296.4 g/mol
InChI Key: JOUDBUYBGJYFFP-NXVVXOECSA-N
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Description

Thioindigo (C₁₆H₈O₂S₂) is a sulfur-containing analogue of indigo, characterized by its planar, conjugated structure with two thionaphthene rings connected by a central double bond. It exhibits reversible trans-to-cis photoisomerization under visible light (green/blue), enabling applications in photoresponsive polymers, hydrogels, and liquid crystals . Its rigid structure and stability in polar solvents distinguish it from traditional indigoid dyes, with recent advancements emphasizing its utility in biocompatible hydrogels and smart materials .

Properties

IUPAC Name

(2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDBUYBGJYFFP-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060169
Record name Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
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Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-75-8
Record name Thioindigo
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Record name Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
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Record name Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
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Record name 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioindigo typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzothiophene ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Industrial methods may include continuous flow processes, the use of high-pressure reactors, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thioindigo undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

Photochemical Properties and Applications

Thioindigo exhibits remarkable photochemical properties, particularly as a photoswitch . This characteristic allows it to undergo reversible conformational changes between its trans- and cis- isomers when exposed to visible light. Such properties enable this compound to be utilized in several innovative applications:

  • Soft Matter Materials : Recent research has demonstrated the incorporation of this compound into polymer main chains, enhancing the functionality of hydrogels. This integration allows for visible light-induced modulation of hydrogel stiffness, which can be crucial for applications in soft robotics and biomedical devices .
  • Optical Devices : Due to its photoswitching capabilities, this compound has potential applications in optical devices such as liquid crystal displays (LCDs) and smart windows. Its ability to control light transmission through structural changes makes it an attractive candidate for developing advanced display technologies .

Biological Applications

This compound's non-toxic nature when incorporated into hydrogels opens up avenues for biological applications:

  • Drug Delivery Systems : The photoswitching properties can be harnessed for controlled drug release mechanisms. By integrating this compound into drug delivery vehicles, researchers can achieve spatial and temporal control over the release of therapeutic agents in response to light stimuli .
  • Cellular Studies : this compound-containing materials have been shown to be non-toxic to cells, making them suitable for use in cellular studies and tissue engineering. The ability to modulate material properties with light can facilitate dynamic studies in cell behavior .

Environmental Applications

This compound also shows promise in environmental applications:

  • Dye-Sensitized Solar Cells (DSSCs) : this compound derivatives have been explored as sensitizers in DSSCs due to their ability to absorb sunlight efficiently. Their incorporation can enhance the overall efficiency of solar energy conversion systems .
  • Water Purification : The photochemical properties of this compound can be employed in photocatalytic processes for water treatment, where it can help degrade pollutants under light exposure .

Case Study 1: this compound in Hydrogel Development

A study explored the integration of this compound into crosslinked polymeric hydrogels, demonstrating that these materials could undergo significant changes in stiffness upon light exposure. The research utilized a polymerizable this compound linker that was synthesized on a gram scale, showcasing its potential for large-scale applications .

Case Study 2: this compound as a Photoswitch in Drug Delivery

Another investigation focused on using this compound-modified hydrogels for drug delivery systems. The study illustrated how light-triggered isomerization could control the release rates of encapsulated drugs, providing a novel approach to targeted therapy .

Comparative Data Table

Application AreaSpecific Use CaseKey Benefits
Soft Matter MaterialsHydrogel Stiffness ModulationNon-toxic; responsive to visible light
Optical DevicesLiquid Crystal DisplaysEnhanced control over light transmission
Biological ApplicationsDrug Delivery SystemsControlled release; non-toxic
Environmental ApplicationsDye-Sensitized Solar CellsImproved solar energy conversion efficiency
Water PurificationPhotocatalytic Degradation of PollutantsEffective under light exposure

Mechanism of Action

The mechanism of action of Thioindigo involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Indigo and Dehydroindigo

  • Structural Differences : Indigo replaces sulfur with oxygen atoms, reducing electronic conjugation and altering photophysical properties. Dehydroindigo, an oxidized form, exhibits greater structural flexibility due to disrupted conjugation .
  • Switching Dynamics : Indigo's isomerization efficiency is concentration-dependent, whereas thioindigo maintains consistent switching in hydrogels, likely due to reduced steric hindrance .
  • Stability : this compound's trans-isomer is more thermodynamically stable (ΔG ≈ 0.4 eV) than indigo derivatives, particularly in polar solvents where hydrogen bonding stabilizes the trans conformation .
  • Applications : Indigo is primarily a textile dye, while this compound's aqueous solubility and biocompatibility enable biomedical uses (e.g., cell-compatible hydrogels) .

Dichloroindigo

  • Electronic Structure : Dichloroindigo's HOMO-2 energy level is higher than this compound's HOMO-3, altering absorption/emission transitions. This compound exhibits stronger oscillator strengths for HOMO-3→LUMO transitions, leading to distinct spectral profiles .
  • Optical Properties : Dichloroindigo absorbs at shorter wavelengths (~400 nm) compared to this compound (λₐᵦₛ ≈ 472 nm for trans-isomer) due to electron-withdrawing chlorine substituents .

Selenoindigo

  • Chalcogen Substitution: Replacing sulfur with selenium increases conjugation length, red-shifting absorption (Δλₐᵦₛ ≈ +30 nm vs. This compound). However, selenoindigo's lower stability in polar environments limits its utility in aqueous systems .

Hemithis compound Derivatives

  • Isomerization Kinetics : Hemithis compound (HTI) derivatives exhibit ultrafast photoisomerization (e.g., 5-methyl-HTI: τ = 10–216 ps), outperforming this compound’s slower switching in polymer matrices .
  • Steric Effects: Substituents on HTI’s stilbene moiety significantly alter reaction rates, a feature less pronounced in this compound due to its rigid backbone .

Key Data Tables

Table 1: Spectral and Electronic Properties of Indigoid Dyes

Compound λₐᵦₛ (trans) (nm) HOMO-LUMO Gap (eV) Switching Mechanism Stability (ΔG, trans vs. cis)
This compound 472 4.689 (trans) Rotation/Planarity 0.4 eV
Indigo ~610 5.1 (theoretical) Rotation Less stable in polar solvents
Dichloroindigo ~400 4.8 (theoretical) Planarity distortion N/A
Selenoindigo ~500 4.5 (theoretical) Rotation Low in polar solvents

Table 2: Application-Specific Advantages

Compound Key Applications Unique Advantages
This compound Hydrogels, Liquid Crystals Reversible switching in water; biocompatibility; high trans stability
Indigo Textile Dyes Historical use; natural sourcing
Hemithis compound Molecular Motors Ultrafast isomerization (kHz frequency)
Selenoindigo Optical Materials Extended conjugation for red-shifted absorption

Critical Insights

  • Solvent Effects: this compound’s switching efficiency decreases in polar solvents due to hydrogen bonding (≈0.8 eV barrier in methanol), whereas indigo derivatives degrade more rapidly .
  • Historical Context : this compound’s use in holographic materials (e.g., phase holograms in polymer gels) predates modern applications in liquid crystals and smart textiles .

Biological Activity

Thioindigo, a compound related to indigo, has garnered attention for its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, summarizing key findings from recent studies, case studies, and a comprehensive analysis of its mechanisms and effects.

Chemical Structure and Properties

This compound is characterized by its distinctive structure, which includes a sulfur atom in place of one of the carbonyl groups found in indigo. This structural modification leads to different photochemical properties and biological activities. This compound exists in two isomeric forms: trans and cis , which can be interconverted through light exposure.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Photoswitching : this compound can undergo reversible isomerization between its trans and cis forms when exposed to specific wavelengths of light. This property has been utilized in the development of materials that can change their physical properties in response to light .
  • Non-toxicity : Studies have shown that this compound-containing hydrogels are non-toxic to cells, making them suitable for biological applications such as drug delivery systems and tissue engineering .
  • Biocompatibility : The integration of this compound into polymer structures enhances their biocompatibility while allowing for dynamic control over material properties .

1. This compound in Hydrogel Applications

Recent research demonstrated that this compound can be incorporated into crosslinked polymeric hydrogels. These hydrogels exhibit significant changes in stiffness upon exposure to visible light due to the photoswitching properties of this compound. The study highlighted the potential for using these materials in biomedical applications where mechanical properties need to be modulated dynamically .

2. This compound as a Photoswitchable Peptide

In another study, this compound was used as a component in light-switchable peptides. The incorporation of this compound allowed for the modulation of peptide conformation upon light exposure, which could influence biological signaling pathways. This approach opens avenues for using this compound in studying protein folding and interactions .

Anticancer Activity

This compound derivatives have been investigated for their anticancer properties. A study indicated that certain this compound compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7 to 20 µM. These compounds were found to interfere with specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .

Environmental Biodegradation

This compound has also been identified as a product of biodegradation processes involving dibenzothiophene (DBT). Research indicates that certain microbial strains can produce this compound during the breakdown of DBT, suggesting potential applications in bioremediation efforts .

Data Summary

Activity Findings Reference
PhotoswitchingReversible isomerization affects material properties; non-toxic to cells
Anticancer ActivityCytotoxic effects on cancer cell lines (IC50: 7-20 µM)
Environmental ImpactProduced during microbial degradation of dibenzothiophene

Q & A

Q. What are the standard synthetic routes for producing thioindigo in laboratory settings?

this compound is typically synthesized via condensation reactions between thiosalicylic acid derivatives and appropriate carbonyl precursors. Key steps include:

  • Using solvents like ethanol or acetic acid under reflux conditions.
  • Catalyzing the reaction with acids (e.g., sulfuric acid) or bases to optimize yield.
  • Purification via recrystallization or column chromatography to isolate pure this compound .
  • Documenting reaction parameters (temperature, time, stoichiometry) for reproducibility, as emphasized in experimental protocols .

Q. What characterization techniques are essential for confirming this compound's structural purity and identity?

A multi-technique approach is critical:

  • ATR-FTIR : Identify far-infrared vibrational modes (50–610 cm⁻¹), focusing on C=O and C-S stretches .
  • UV-Vis Spectroscopy : Validate absorption maxima (λmax) in visible regions, comparing experimental results with TD-DFT simulations .
  • NMR/XRD : Confirm molecular structure and crystallinity, particularly for novel derivatives .
  • Cross-referencing spectral data with established databases (e.g., CI 73300) ensures accuracy .

Q. How does solvent polarity affect this compound's photophysical properties?

Solvent effects can shift λmax due to polarity-dependent stabilization of excited states. Methodological steps include:

  • Measuring absorption spectra in solvents of varying polarity (e.g., hexane, DMSO).
  • Using TD-DFT with explicit solvent models (e.g., PCM) to predict shifts .
  • Correlating experimental and computational results to refine solvatochromic models .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound derivatives?

Discrepancies often arise from incomplete solvent modeling or isomerization effects. Strategies include:

  • Validating computational parameters (e.g., hybrid functionals like PBE0) against experimental benchmarks .
  • Investigating cis-trans isomerization impacts on oscillator strengths and λmax .
  • Using low-temperature experiments to stabilize specific conformers and reduce spectral broadening .
  • Applying error analysis (e.g., mean unsigned error <7 nm for TD-DFT) to assess model reliability .

Q. What methodological considerations are critical when designing this compound-based heterojunction devices for electronic applications?

Key factors for device fabrication and analysis:

  • Fabrication : Use thermal evaporation under high vacuum (10⁻⁴ Pa) to deposit this compound thin films on substrates like p-Si .
  • Electrical Characterization : Measure dark I-V curves across temperatures (303–383 K) to differentiate conduction mechanisms (e.g., thermionic emission vs. SCLC) .
  • Optoelectronic Testing : Quantify capacitance-voltage (C-V) profiles at 1 MHz to evaluate heterojunction abruptness and barrier heights .
  • Documenting environmental controls (humidity, light exposure) ensures reproducibility .

Q. How can this compound serve as a fluorescence probe in studying clay-pigment interactions (e.g., Maya Blue analogs)?

Methodological workflow:

  • Synthesize this compound-clay composites (e.g., attapulgite or sepiolite) and compare with indigo-based systems .
  • Use fluorescence spectroscopy to monitor aggregation states (e.g., low-temperature aggregate formation) .
  • Perform photoacoustic experiments to assess thermal stability under light exposure .
  • Cross-reference with XRD and FTIR to correlate spectral shifts with structural changes .

Q. What strategies improve the accuracy of computational models for predicting this compound's excited-state dynamics?

Advanced approaches include:

  • Incorporating vibronic coupling effects in TD-DFT simulations to account for vibrational fine structure .
  • Using multi-reference methods (e.g., CASPT2) for systems with strong electron correlation.
  • Validating models against ultrafast spectroscopy data (e.g., transient absorption) to capture excited-state lifetimes .

Methodological Frameworks for Research Design

Q. How can the PICO framework be adapted for material science studies on this compound?

  • Population : Define the this compound derivative or composite (e.g., this compound/Si heterojunctions).
  • Intervention : Specify the experimental variable (e.g., annealing temperature, doping concentration).
  • Comparison : Benchmark against control systems (e.g., indigo or selenoindigo analogs) .
  • Outcome : Quantify metrics like λmax, ideality factor (n), or device efficiency .

What criteria ensure rigor in formulating this compound-related research questions?

Apply the FINER framework:

  • Feasible : Ensure access to synthesis and characterization tools (e.g., ATR-FTIR, thermal evaporators) .
  • Novel : Address gaps (e.g., mechanistic studies of SCLC in this compound devices) .
  • Ethical : Follow safety protocols for handling sulfur-containing dyes .
  • Relevant : Align with broader goals (e.g., sustainable optoelectronics or cultural heritage conservation) .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Detail synthesis conditions (solvent, catalyst, reaction time) in supplementary materials .
  • Provide raw spectral data (e.g., FTIR peak positions, I-V curves) in open-access repositories.
  • Use standardized nomenclature (e.g., CI 73300) to avoid ambiguity .

Q. What statistical methods are appropriate for analyzing contradictions in this compound's photostability data?

  • Apply error propagation analysis to experimental replicates.
  • Use multivariate regression to isolate factors (e.g., light intensity, humidity) affecting degradation rates .
  • Compare degradation pathways with computational models (e.g., DFT-based bond dissociation energies) .

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